2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester
Description
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by a hydroxymethyl (-CH2OH) substituent on the aromatic ring and a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester group. This compound is synthesized via reactions involving pinacol and phenylboronic acid precursors under anhydrous conditions, typically in tetrahydrofuran (THF) with nitrogen protection .
Properties
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSAIMPWCLHVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid-Diol Condensation Mechanics
The formation of boronic esters via condensation between boronic acids and diols follows an equilibrium process described by the general reaction:
Pinacol (2,3-dimethyl-2,3-butanediol) is favored for its ability to form stable six-membered cyclic esters with boronic acids, driven by the entropic advantage of water removal. Anhydrous conditions using molecular sieves or azeotropic distillation with Dean–Stark apparatus are critical for shifting equilibrium toward ester formation.
Role of Protecting Groups
The hydroxymethyl (-CHOH) substituent in 2-methyl-4-(hydroxymethyl)phenylboronic acid introduces steric and electronic complexities. Protecting this group prior to esterification is unnecessary in pinacol-based protocols, as the diol’s high affinity for boron prevents competitive reactions. However, acidic or aqueous conditions risk hydrolyzing the hydroxymethyl moiety, necessitating pH-controlled environments.
Stepwise Laboratory-Scale Synthesis
Reagent Preparation and Stoichiometry
Procedure (adapted from Ref.):
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Reactants :
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2-Methyl-4-(hydroxymethyl)phenylboronic acid (5.0 mmol, 1.0 equiv)
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Pinacol (6.0 mmol, 1.2 equiv)
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Anhydrous diethyl ether (10 mL per mmol of boronic acid)
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Reaction Setup :
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Combine boronic acid and pinacol in ether under nitrogen.
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Add 4Å molecular sieves (50% w/w relative to boronic acid).
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Stir at 25°C for 12–16 hours.
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Workup :
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Filter to remove molecular sieves.
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Concentrate under reduced pressure.
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Purify via flash chromatography (petroleum ether/ethyl acetate = 95:5).
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Solvent and Temperature Optimization
Comparative studies reveal solvent effects on reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Diethyl ether | 4.3 | 16 | 82 |
| Tetrahydrofuran | 7.5 | 10 | 78 |
| Dichloromethane | 8.9 | 14 | 65 |
Ether’s low polarity minimizes boronic acid dissociation, favoring esterification. Elevated temperatures (40°C) in THF reduce reaction time to 8 hours but risk hydroxymethyl oxidation.
Advanced Methodological Variations
Transesterification Approaches
Industrial-scale synthesis often employs transesterification to bypass boronic acid isolation:
Key advantages:
Catalytic Acceleration
Palladium(0) catalysts (e.g., Pd(PPh)) at 0.5 mol% reduce reaction times by 30% without affecting ester purity. Mechanistic studies suggest Pd-mediated boron-diol coordination enhances condensation rates.
Purification and Characterization
Chromatographic Techniques
Flash chromatography with petroleum ether/ethyl acetate gradients (95:5 to 85:15) achieves >98% purity. Silica gel pretreatment with triethylamine minimizes boronic ester hydrolysis during elution.
Crystallization Protocols
Recrystallization from hexane/ethyl acetate (9:1) yields colorless crystals (mp 112–114°C), suitable for X-ray diffraction analysis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale reactors (5 L) demonstrate:
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92% yield at 10 g/min throughput.
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In-line IR monitoring for real-time equilibrium adjustment.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling.
Major Products
Oxidation: 2-Methyl-4-(hydroxymethyl)phenylboronic acid.
Reduction: 2-Methyl-4-(hydroxymethyl)phenol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Scientific Research Applications
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester has diverse applications in various scientific fields:
Organic Chemistry
- Suzuki–Miyaura Coupling: The compound is primarily utilized for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds. It acts as a boronic acid derivative in this reaction, which is essential for creating complex organic molecules.
| Reaction Type | Common Conditions | Products |
|---|---|---|
| Suzuki–Miyaura | Pd catalyst, base (e.g., K2CO3) | Biaryl compounds |
| Hydrolysis | Physiological pH | Boronic acids |
Medicinal Chemistry
- Drug Development: The compound's ability to form reversible covalent bonds makes it a candidate for developing boron-containing drugs. Its hydroxymethyl group can serve as a site for further functionalization, potentially leading to new drug candidates.
- Boron Neutron Capture Therapy (BNCT): Investigated for its potential use in BNCT due to its boron content, which can selectively target tumor cells.
Biological Studies
- Enzyme Mechanism Studies: The compound can modulate enzyme activity through interactions with biological molecules, making it useful in studying biochemical pathways related to diseases.
Case Studies
Case Study 1: Use in Drug Synthesis
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of novel compounds with anti-cancer properties. The Suzuki coupling reactions enabled the formation of complex structures that showed promising biological activity against various cancer cell lines.
Case Study 2: Application in BNCT
A research group explored the efficacy of boron-containing compounds, including this pinacol ester, in BNCT. Their findings indicated that the compound could enhance the selectivity of neutron capture in tumor cells while minimizing damage to surrounding healthy tissue.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronate complex formation .
Comparison with Similar Compounds
Key Properties:
- Solubility : The hydroxymethyl group enhances solubility in polar solvents compared to unsubstituted phenylboronic acid pinacol esters. Pinacol esters generally exhibit superior solubility in organic solvents like chloroform and acetone, as demonstrated in solubility studies .
- Reactivity : The hydroxymethyl group enables hydrogen bonding and reversible covalent interactions with diols, making it valuable in sensor development (e.g., glucose monitoring) and biomolecular conjugation .
- Applications: It is widely used in stimuli-responsive drug delivery systems, particularly in reactive oxygen species (ROS)-triggered nanocarriers for antibiotics like moxifloxacin .
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares 2-methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester with structurally related boronic esters:
Solubility and Solvent Compatibility
Pinacol esters universally exhibit higher solubility than their parent boronic acids. However, substituents influence solvent preferences:
Reactivity and Functional Performance
A. ROS Sensitivity
Biological Activity
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in cancer treatment, as well as its role in various biochemical processes. Understanding its biological activity is crucial for developing therapeutic agents and optimizing their efficacy.
The structure of this compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems where such interactions can modulate the activity of enzymes and receptors.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit anticancer properties. A study highlighted that certain boronic acid derivatives act as proteasome inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to this pinacol ester have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | U266 | 8.21 |
| Analogous Boronic Acid | HepG-2 | 19.38 |
| Bortezomib (control) | ChT-L | 0.0002 |
The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death. Additionally, they may interfere with signaling pathways critical for cancer cell survival and proliferation .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that compounds similar to this compound possess favorable absorption and distribution characteristics. For instance, one study indicated that these compounds exhibit relatively low toxicity and improved stability compared to traditional chemotherapeutics like bortezomib .
Case Studies
- In Vitro Studies : In a series of experiments involving various cancer cell lines, the compound demonstrated significant growth inhibition, particularly in U266 and HepG-2 cells. The results showed a dose-dependent response, affirming its potential as a lead compound for further development.
- In Vivo Studies : Animal models treated with similar boronic acid derivatives displayed reduced tumor sizes and prolonged survival rates compared to control groups. These findings underscore the therapeutic potential of this class of compounds in oncology .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester with high purity?
Answer:
Synthesis typically involves multi-step protection/deprotection strategies. Key steps include:
- Hydroxymethyl Protection: Use tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxymethyl group, achieving >95% yield (e.g., compound 5 in ).
- Boronic Ester Formation: Couple the protected intermediate with boronic acid pinacol ester under mild conditions (e.g., room temperature, anhydrous solvents).
- Deprotection: Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxymethyl moiety.
Critical Factors: - Solvent Choice: Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction rates and solubility .
- Purification: Chromatography or recrystallization in chloroform (solubility: ~20 mg/mL) ensures high purity .
Basic: How does the hydroxymethyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?
Answer:
The hydroxymethyl group:
- Enhances Solubility: Improves miscibility in polar organic solvents (e.g., DMSO, acetone), facilitating homogeneous reaction conditions .
- Provides Steric Guidance: Directs coupling partners to the para position of the boronic ester, improving regioselectivity.
- Enables Post-Functionalization: Acts as a handle for further modifications (e.g., oxidation to carboxylic acids or conjugation with biomolecules) .
Methodological Tip: Pre-activate the boronic ester with bases like Cs2CO3 to mitigate steric hindrance during coupling .
Advanced: How can this compound be integrated into hydrogen peroxide (H₂O₂)-responsive drug delivery systems?
Answer:
The boronic ester reacts with H₂O₂ via oxidative deboronation, releasing therapeutic payloads. Key applications include:
- Polymer Design: Copolymerize with adipoyl chloride to form H₂O₂-degradable nanoparticles (e.g., MXF/Oxi-αCD NPs in ).
- Triggered Release: Degradation rates correlate with H₂O₂ concentration (e.g., 0.1–10 mM, physiologically relevant for inflammatory sites) .
Optimization: - Stability Testing: Use NMR or LC-MS to monitor boronic ester integrity under physiological conditions (pH 7.4, 37°C) .
- Kinetic Analysis: Measure release profiles using UV-Vis (e.g., 4-nitrophenol detection at 400 nm upon H₂O₂ exposure) .
Advanced: What analytical techniques resolve contradictions in reported reaction yields for this compound?
Answer: Discrepancies often arise from:
- Impurity Profiles: Trace water or protic solvents hydrolyze the boronic ester, reducing yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
- Catalyst Selection: Pd(PPh₃)₄ vs. PdCl₂(dppf): The latter reduces side reactions in electron-deficient aryl halide couplings .
Troubleshooting Workflow:
HPLC-MS: Identify byproducts (e.g., deboronated intermediates).
Kinetic Studies: Vary temperature (25–80°C) to optimize turnover frequency .
Advanced: How does solvent polarity impact the compound’s performance in cross-coupling reactions?
Answer:
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High Polarity (e.g., DMF): Accelerates oxidative addition but may destabilize the boronic ester. Ideal for electron-poor substrates.
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Low Polarity (e.g., Toluene): Favors transmetallation but reduces solubility. Add 10% ethanol to improve miscibility .
Data-Driven Design: -
Solubility Table:
Solvent Solubility (mg/mL) Chloroform 20–25 Hexane <1 DMSO 15–20 Source:
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles (PEL: 10 mg/m³) .
- Spill Management: Neutralize with sand; avoid water to prevent hydrolysis .
Advanced: Can this compound serve as a fluorescent probe for detecting reactive oxygen species (ROS)?
Answer: Yes, via H₂O₂-mediated deboronation:
- Probe Design: Conjugate with fluorophores (e.g., naphthalimide) to create turn-on sensors.
- Validation: Measure fluorescence intensity (λex/λem = 350/450 nm) before/after H₂O₂ exposure .
Limitations: Interference from other ROS (e.g., •OH) requires selectivity testing using competitive assays .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
